Mcl-1/bcl-2-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

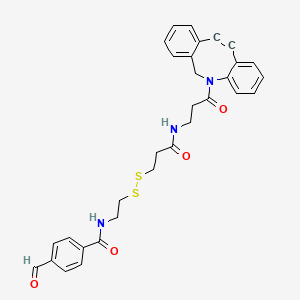

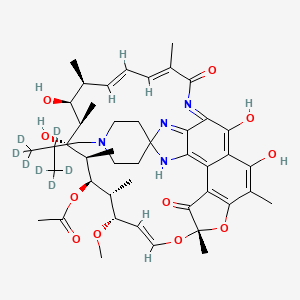

Mcl-1/bcl-2-IN-4 is a potent and selective dual inhibitor of myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of Mcl-1 and Bcl-2 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

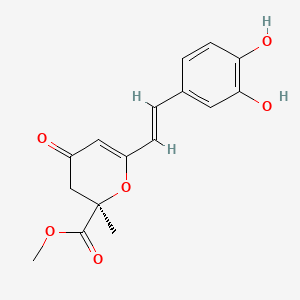

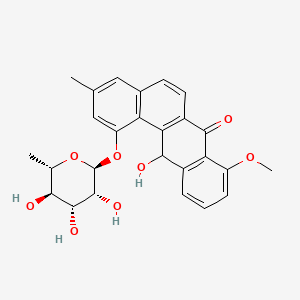

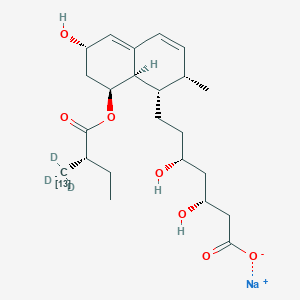

The synthesis of Mcl-1/bcl-2-IN-4 involves multiple steps, including the formation of bicyclic compounds derived from benzimidazole chalcone and flavonoid scaffolds. The synthetic route typically includes:

Formation of Benzimidazole Chalcone: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form benzimidazole. This is followed by the Claisen-Schmidt condensation with acetophenone derivatives to form benzimidazole chalcone.

Formation of Flavonoid Scaffold: This involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form flavonoid scaffolds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Mcl-1/bcl-2-IN-4 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and flavonoid moieties.

Reduction: Reduction reactions can occur at the carbonyl groups present in the chalcone and flavonoid structures.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

Mcl-1/bcl-2-IN-4 has several scientific research applications, including:

Cancer Research: The compound is used to study the role of Mcl-1 and Bcl-2 in cancer cell survival and apoptosis. .

Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting the Bcl-2 family of proteins.

Biological Studies: The compound is used to investigate the molecular mechanisms of apoptosis and the interactions between pro-apoptotic and anti-apoptotic proteins.

Mechanism of Action

Mcl-1/bcl-2-IN-4 exerts its effects by selectively binding to the anti-apoptotic proteins Mcl-1 and Bcl-2. This binding prevents these proteins from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. The compound effectively displaces BH3-only proteins from Mcl-1 and Bcl-2, leading to the activation of the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers

Uniqueness

Mcl-1/bcl-2-IN-4 is unique in its dual inhibition of both Mcl-1 and Bcl-2, making it a potent compound for overcoming resistance mechanisms that involve the upregulation of these proteins. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these proteins .

Properties

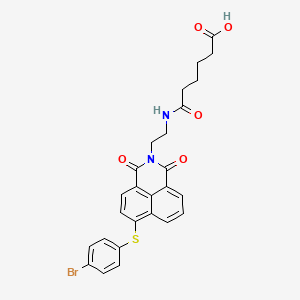

Molecular Formula |

C26H23BrN2O5S |

|---|---|

Molecular Weight |

555.4 g/mol |

IUPAC Name |

6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoic acid |

InChI |

InChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32) |

InChI Key |

CNEKGBXSPSZPSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)